4-Chloro-7,8-dimethylpyrazolo[1,5-A][1,3,5]triazine
Overview
Description
4-Chloro-7,8-dimethylpyrazolo[1,5-A][1,3,5]triazine is a heterocyclic compound that contains a pyrazole ring fused with a triazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7,8-dimethylpyrazolo[1,5-A][1,3,5]triazine typically involves the reaction of 5-methyl-3-aminopyrazole with 3-chloro-2,4-pentanedione in the presence of a base such as sodium acetate. The reaction is carried out in aqueous ethanol, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7,8-dimethylpyrazolo[1,5-A][1,3,5]triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Cyclization Reactions: It can form additional rings through cyclization reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .
Scientific Research Applications
4-Chloro-7,8-dimethylpyrazolo[1,5-A][1,3,5]triazine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antifungal and antibacterial activities.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as flame retardancy.
Chemical Biology: It is used in the synthesis of bioactive molecules and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 4-Chloro-7,8-dimethylpyrazolo[1,5-A][1,3,5]triazine involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to inhibit the growth of fungal cells by interfering with their cell wall synthesis or membrane integrity . The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile
- 2-(4-Chlorobenzylamino)-4-(phenylamino)pyrazolo[1,5-A][1,3,5]triazine-8
Uniqueness
4-Chloro-7,8-dimethylpyrazolo[1,5-A][1,3,5]triazine is unique due to its specific substitution pattern and the presence of both chloro and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-chloro-7,8-dimethylpyrazolo[1,5-a][1,3,5]triazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-4-5(2)11-12-6(4)9-3-10-7(12)8/h3H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGVNADBNSDBLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2N=CN=C(N2N=C1C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401225811 | |
Record name | 4-Chloro-7,8-dimethylpyrazolo[1,5-a]-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401225811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196157-11-5 | |
Record name | 4-Chloro-7,8-dimethylpyrazolo[1,5-a]-1,3,5-triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196157-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-7,8-dimethylpyrazolo[1,5-a]-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401225811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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